molecular formula C11H13BrO4 B8642677 3-Bromo-5-methoxy-4-(2-methoxyethoxy)benzaldehyde

3-Bromo-5-methoxy-4-(2-methoxyethoxy)benzaldehyde

Cat. No.: B8642677
M. Wt: 289.12 g/mol
InChI Key: OWACGEVBYRETEC-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-4-(2-methoxyethoxy)benzaldehyde is an organic compound with the molecular formula C10H11BrO3 It is a derivative of benzaldehyde, characterized by the presence of bromine, methoxy, and methoxyethoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methoxy-4-(2-methoxyethoxy)benzaldehyde typically involves the bromination of 4-(2-methoxyethoxy)-5-methoxybenzaldehyde. One common method is the reaction of 3-bromo-4-hydroxybenzaldehyde with 1-bromo-2-methoxyethane under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 3-Bromo-4-(2-methoxyethoxy)-5-methoxybenzoic acid.

    Reduction: 3-Bromo-4-(2-methoxyethoxy)-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-methoxy-4-(2-methoxyethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxy-4-(2-methoxyethoxy)benzaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom and methoxy groups may also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

  • 3-Bromo-4-(2-methoxyethoxy)benzoic acid
  • 3-Bromo-4-(2-methoxyethoxy)benzonitrile
  • 3-Bromo-4-(2-methoxyethoxy)benzyl alcohol

Comparison: 3-Bromo-5-methoxy-4-(2-methoxyethoxy)benzaldehyde is unique due to the presence of both methoxy and methoxyethoxy groups, which can influence its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C11H13BrO4

Molecular Weight

289.12 g/mol

IUPAC Name

3-bromo-5-methoxy-4-(2-methoxyethoxy)benzaldehyde

InChI

InChI=1S/C11H13BrO4/c1-14-3-4-16-11-9(12)5-8(7-13)6-10(11)15-2/h5-7H,3-4H2,1-2H3

InChI Key

OWACGEVBYRETEC-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C(C=C1Br)C=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 500 mL round bottomed flask with a stirring bar, reflux condenser and an argon inlet was added 5-bromovanillin (10 g, 43.28 mmol), DMF (125 mL), powdered Cs2CO3 (28.2 g, 86.56 mmol) and 2-bromoethylmethyl ether (5.08 mL, 54.10 mmol). This well stirred mixture was heated at 75° C. for 24 h. The cooled mixture was filtered through a frit to remove the cesium salts and the filtrate was concentrated in vacuo. The residue was dissolved in EtOAc and washed with water and brine. Drying (MgSO4), filtration and removal of the solvent in vacuo gave an oil. 1H NMR (CDCl3): δ3.44 (s, 3H); 3.77 (t, j=4 Hz, 2H); 3.92 (s, 3H); 4.27 (t, j=4 Hz, 2H); 7.38 (d, j=2 Hz, 1H); 7.65 (d, j=2Hz, 1H); 9.84 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
5.08 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One

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